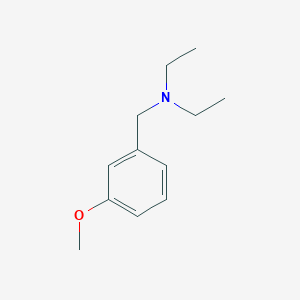
2,5-Dimethylphenyl 2-ethylphenyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylphenyl 2-ethylphenyl sulfone is an organic compound with the molecular formula C16H18O2S It is a sulfone derivative, characterized by the presence of a sulfonyl functional group (SO2) attached to two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 2-ethylphenyl sulfone can be achieved through several methods. One common approach involves the oxidation of sulfides to sulfones. For instance, the oxidation of 2,5-dimethylphenyl 2-ethylphenyl sulfide using hydrogen peroxide (H2O2) in the presence of a catalyst such as tantalum carbide or niobium carbide can yield the desired sulfone . Another method involves the use of urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, which provides an environmentally benign oxidation process .
Industrial Production Methods
Industrial production of sulfones typically involves large-scale oxidation processes. The use of robust and recyclable catalysts, such as tantalum carbide, ensures high yields and cost-effectiveness. The reaction conditions are optimized to achieve maximum conversion rates while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethylphenyl 2-ethylphenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form sulfoxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts like tantalum carbide or niobium carbide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or other oxidized derivatives.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylphenyl 2-ethylphenyl sulfone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylphenyl 2-ethylphenyl sulfone involves its interaction with specific molecular targets. In biological systems, sulfones can inhibit enzymes by forming covalent bonds with active site residues. This interaction can disrupt the enzyme’s function, leading to various biological effects. The sulfonyl group (SO2) plays a crucial role in these interactions, as it can form strong bonds with nucleophilic amino acid residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethylphenyl sulfone
- 2-Ethylphenyl sulfone
- Diphenyl sulfone
Uniqueness
2,5-Dimethylphenyl 2-ethylphenyl sulfone is unique due to the presence of both 2,5-dimethylphenyl and 2-ethylphenyl groups attached to the sulfonyl functional group. This specific arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar sulfones.
Eigenschaften
CAS-Nummer |
4518-85-8 |
|---|---|
Molekularformel |
C16H18O2S |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-(2-ethylphenyl)sulfonyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-4-14-7-5-6-8-15(14)19(17,18)16-11-12(2)9-10-13(16)3/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
TVFXZSQSESERPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1S(=O)(=O)C2=C(C=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


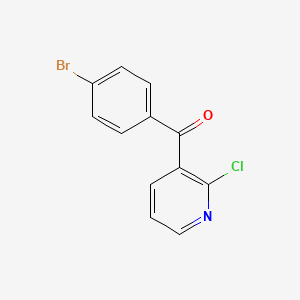
![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
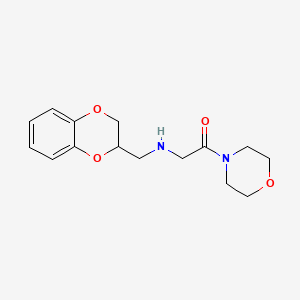
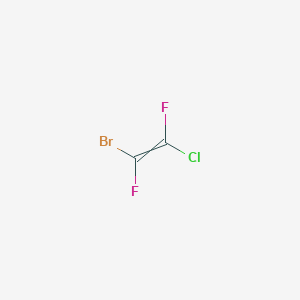
![1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium](/img/structure/B14161807.png)
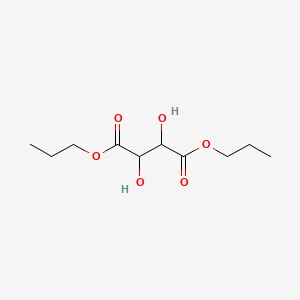
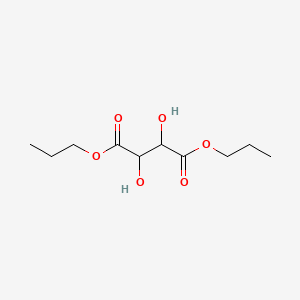
![6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14161819.png)
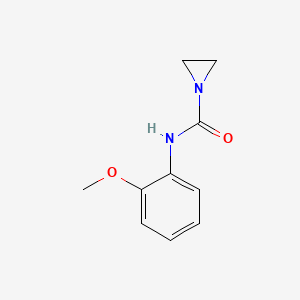
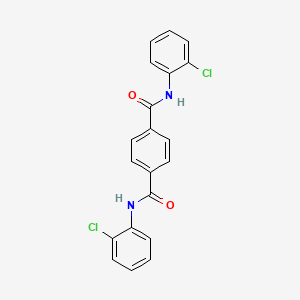
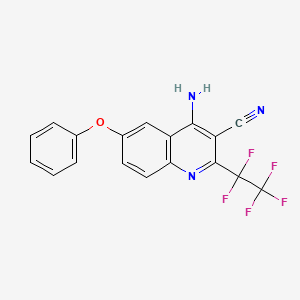
![6,6-Dimethyl-8,9-dioxo-5,6,8,9-tetrahydro-benzo[f]pyrrolo[2,1-a]isoquinoline-10-carboxylic acid ethyl ester](/img/structure/B14161845.png)
![2-[5-Cyano-1-(dimethylamino)-3-propylpyrrolidin-2-ylidene]propanedinitrile](/img/structure/B14161855.png)
